molecular formula C15H7Br2F7N2O B11539681 (1Z)-1-(3,5-dibromo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine

(1Z)-1-(3,5-dibromo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B11539681
M. Wt: 524.02 g/mol
InChI Key: ZZZZSFQBJHLEQI-UJOWUYHQSA-N
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Description

(1Z)-1-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dibromo-2-methoxybenzaldehyde with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

Major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(1Z)-1-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of (1Z)-1-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(1Z)-1-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE shares similarities with other halogenated hydrazines and methoxybenzaldehyde derivatives.
  • Dichloroaniline: Another halogenated aromatic compound with different halogen atoms and functional groups.

Uniqueness

The uniqueness of (1Z)-1-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H7Br2F7N2O

Molecular Weight

524.02 g/mol

IUPAC Name

N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C15H7Br2F7N2O/c1-27-14-5(2-6(16)3-7(14)17)4-25-26-13-11(20)9(18)8(15(22,23)24)10(19)12(13)21/h2-4,26H,1H3/b25-4-

InChI Key

ZZZZSFQBJHLEQI-UJOWUYHQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=N\NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=NNC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F

Origin of Product

United States

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